molecular formula C18H19N3O3 B186894 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- CAS No. 441782-71-4

1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-

Cat. No. B186894
M. Wt: 325.4 g/mol
InChI Key: FGZGOWHRLOCYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-, also known as DMNPE-caged compound, is a chemical compound used in scientific research as a photoactivatable molecule. It is commonly used in studies of cellular signaling pathways and neural networks.

Mechanism Of Action

1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound works by releasing a bioactive molecule upon exposure to light. The compound contains a nitrophenyl group that is sensitive to ultraviolet light. When exposed to light, the nitrophenyl group undergoes a photochemical reaction, releasing the bioactive molecule. This allows researchers to control the timing and location of the release of the bioactive molecule.

Biochemical And Physiological Effects

1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the function of ion channels, neurotransmitter receptors, and enzymes involved in cellular signaling pathways. The compound has also been used to study the function of neural networks in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its high spatial and temporal precision. This allows researchers to study the function of specific proteins or enzymes in a controlled manner. Another advantage is its versatility, as it can be used to study a wide range of cellular signaling pathways and neural networks.
One limitation of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its sensitivity to light. This can make it difficult to work with in certain experimental conditions. Additionally, the compound is relatively expensive and may not be accessible to all researchers.

Future Directions

There are many potential future directions for the use of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound in scientific research. One area of interest is the study of neural networks in the brain. The compound could be used to study the function of specific neurons or neural circuits in a controlled manner. Another area of interest is the development of new photoactivatable molecules with improved properties, such as increased sensitivity to light or greater versatility in terms of the bioactive molecules that can be released. Overall, 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is a valuable tool for scientific research and has the potential to contribute to many exciting discoveries in the future.

Synthesis Methods

1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound can be synthesized through a multistep process involving the reaction of 3-nitrophenylacetic acid with 2-methylindole to form an intermediate, which is then reacted with dimethylaminoethyl chloride to yield the final product. The synthesis method is relatively simple and can be performed in a standard organic chemistry laboratory.

Scientific Research Applications

1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is widely used in scientific research as a photoactivatable molecule. It is commonly used to study cellular signaling pathways and neural networks. The compound can be used to activate specific proteins or enzymes in cells or tissues with high spatial and temporal precision. This allows researchers to study the function of these proteins or enzymes in a controlled manner.

properties

CAS RN

441782-71-4

Product Name

1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol

InChI

InChI=1S/C18H19N3O3/c1-12-17(21(23)24)14-9-10-16(22)15(11-19(2)3)18(14)20(12)13-7-5-4-6-8-13/h4-10,22H,11H2,1-3H3

InChI Key

FGZGOWHRLOCYLK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-]

Origin of Product

United States

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